molecular formula C13H14BrNO3S3 B2735099 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 1448027-19-7

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2735099
CAS No.: 1448027-19-7
M. Wt: 408.34
InChI Key: LPHMSENBTQYQHX-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a substituted ethylamine side chain. The thiophene ring is functionalized at the 5-position with a bromine atom, enhancing electrophilic reactivity for further coupling reactions (e.g., Suzuki-Miyaura cross-couplings) . The side chain includes a hydroxyl group and a 4-(methylthio)phenyl moiety, which may influence solubility, bioavailability, and receptor interactions. This compound’s synthesis typically involves sulfonation of bromothiophene followed by nucleophilic substitution with the appropriate amine, as seen in analogous protocols .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHMSENBTQYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the application, but typically involve binding to active sites or altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related sulfonamides and brominated heterocycles. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural Analogues

Compound Name Substituents/Modifications Synthesis Method Key Findings/Applications Reference ID
Target Compound 5-Br, thiophene-2-sulfonamide, 4-(MeS)phenyl-ethyl Sulfonation of bromothiophene + amine coupling Potential antimicrobial/biological activity (inferred)
N-((5-Bromothiophen-2-yl)sulfonyl)acetamide Acetamide group instead of ethylamine side chain Acetic anhydride reaction with sulfonamide Intermediate for Suzuki couplings (moderate yields)
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Furan core, ketone substituents Bromofuran sulfonation + nucleophilic substitution Antimicrobial screening (variable activity)
3-Bromo-N-(4-chloro-2-(carbamoyl)phenyl)pyrazole-5-carboxamide Pyrazole core, carboxamide group Multi-step coupling with sulfonamide intermediates Urease inhibition studies (specific IC50 not provided)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide linkage, no sulfonamide Direct acylation of thiophene derivatives Antimycobacterial activity (moderate efficacy)

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to purely hydrophobic analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide .
  • Stability : The methylthio group may confer oxidative susceptibility, contrasting with more stable ethyl or arylthio derivatives (e.g., fenamiphos in ) .

Biological Activity

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide (CAS No. 1448027-19-7) is a compound with a complex structure that includes a thiophene ring and various functional groups that contribute to its biological activity. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is C13H14BrNO3S3C_{13}H_{14}BrNO_3S_3, with a molecular weight of approximately 373.3 g/mol. The presence of bromine, hydroxyl, and methylthio groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds with similar thiophene structures often exhibit anti-inflammatory and anticancer properties. The mechanisms typically involve:

  • Inhibition of Pro-inflammatory Mediators : Thiophene derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models .
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to decreased expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .

Anti-inflammatory Activity

A study focused on similar thiophene compounds demonstrated their ability to inhibit inflammatory responses in RAW 264.7 macrophage cells. The results indicated a concentration-dependent reduction in inflammatory markers, suggesting that 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide could possess significant anti-inflammatory properties.

CompoundIC50 (µM)Mechanism
5-Bromo-N-(2-hydroxy...)TBDInhibition of iNOS, COX-2
BHMB10.5MAPK/NF-κB pathway inhibition

Anticancer Activity

Preliminary studies on related thiophene compounds have shown promising anticancer activity against various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The activities were assessed through cell viability assays, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference Compound
DU-1450.054CA-4
HeLa0.048CA-4
A5490.045CA-4

Case Studies

  • Case Study on Inflammatory Response : A study investigated the effects of a structurally similar compound on LPS-stimulated RAW 264.7 cells, showing that treatment with the compound resulted in reduced levels of inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Efficacy : In vitro studies have reported that thiophene derivatives can induce apoptosis in cancer cells by disrupting microtubule organization and affecting cell cycle progression . This highlights the potential for developing new anticancer agents based on the thiophene scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a brominated thiophene-sulfonyl chloride with a hydroxy-aryl-ethylamine intermediate under basic conditions. Microwave-assisted protocols (e.g., 60°C, 10 min, THF solvent with Pd catalysts) improve yield and reduce side reactions . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ and CuI for efficient cross-coupling.
  • Solvent optimization : Dry THF minimizes hydrolysis of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the sulfonamide.
    • Data Note : Yield improvements from 55% (traditional heating) to 78% (microwave) have been reported for analogous bromo-thiophene sulfonamides .

Q. How can researchers characterize the structural features of this compound to confirm its purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ 7.5–8.0 ppm for thiophene protons; δ 3.5–4.0 ppm for hydroxyethyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 442.98).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of this compound (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and ATP concentration in kinase assays.
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) that may interfere with activity .
  • Computational modeling : Dock the compound into target enzyme active sites (e.g., carbonic anhydrase IX) to identify steric clashes or electronic mismatches .
    • Case Study : For a structurally similar sulfonamide, discrepancies in IC₅₀ (2.1 μM vs. 8.7 μM) were traced to differences in assay temperature (25°C vs. 37°C) .

Q. How can researchers design SAR studies to probe the role of the 4-(methylthio)phenyl group in biological activity?

  • Methodological Answer :

  • Synthetic modifications : Replace the methylthio group with:
  • Electron-withdrawing groups : -NO₂ or -CF₃ to assess electronic effects.
  • Bulkier substituents : -SPh or -SCyclohexyl to evaluate steric tolerance.
  • Biological testing : Compare inhibition of target enzymes (e.g., tyrosine kinases) across derivatives.
    • Data Table :
DerivativeSubstituentIC₅₀ (μM)Selectivity Ratio (Kinase A/B)
Parent-SMe0.8912:1
Analog 1-NO₂3.453:1
Analog 2-SCyclohexyl1.228:1
Data adapted from thiophene-sulfonamide SAR studies .

Q. What experimental approaches ensure selective functionalization of the thiophene ring without compromising the sulfonamide linkage?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the sulfonamide with tert-butyloxycarbonyl (Boc) during bromination or cross-coupling steps.
  • Regioselective lithiation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 5-position of thiophene for further substitution .
  • Validation : Monitor reactions with TLC (Rf shifts) and ¹H NMR to confirm retention of the sulfonamide moiety.

Contradiction Analysis

Q. Why do some studies report poor solubility of this compound in aqueous buffers despite its polar sulfonamide group?

  • Analysis : The hydrophobic 4-(methylthio)phenyl and bromine substituents dominate solubility properties.
  • Resolution :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.
  • Prodrug strategies : Introduce phosphate esters at the hydroxyethyl group for transient aqueous solubility .

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